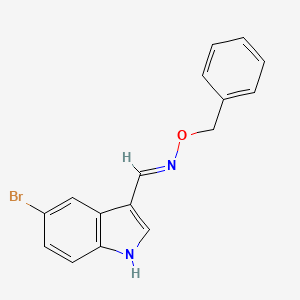

5-bromo-1H-indole-3-carbaldehyde O-benzyloxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Crystallography and Molecular Structure

Research on molecules related to 5-bromo-1H-indole-3-carbaldehyde reveals insights into their crystal structures and intermolecular interactions. For instance, studies on 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone show molecules paired by aminocarbonyl hydrogen bonds, forming ribbons linked into larger structures, demonstrating the compound's relevance in understanding molecular architectures and hydrogen bonding patterns (H. Ali, S. N. A. Halim, & S. Ng, 2005).

Organic Synthesis and Catalysis

5-bromo-1H-indole-3-carbaldehyde serves as a versatile precursor in the synthesis of complex organic molecules. For example, it undergoes condensation reactions to form compounds like 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, highlighting its utility in constructing molecules with potential biological activity (A. Barakat et al., 2017). Additionally, the compound participates in green and sustainable synthetic routes, such as the nanocatalysed synthesis of Knoevenagel condensed products, emphasizing its role in environmentally friendly chemical processes (Yogita Madan, 2020).

Materials Science and Nanotechnology

In materials science, 5-bromo-1H-indole-3-carbaldehyde's derivatives are used to explore new synthetic routes and catalytic processes. For instance, Pd(ii)-based polyoxometalate polymers, synthesized for Suzuki–Miyaura reactions, demonstrate the compound's application in creating high-performance catalysts for organic transformations, potentially leading to the development of new materials and pharmaceuticals (Jiayou Hou et al., 2021).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Related indole derivatives have been shown to exhibit a broad spectrum of anticancer activities . They are known to interact with their targets, leading to changes that inhibit the growth of cancer cells .

Biochemical Pathways

Indole derivatives are known to play a significant role in various biological pathways . They are involved in the biosynthesis of defense-related indolic compounds .

Pharmacokinetics

The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Related indole derivatives have been shown to exhibit various biologically vital properties . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of a compound .

Propiedades

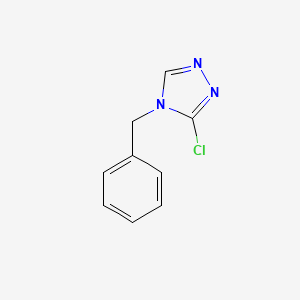

IUPAC Name |

(E)-1-(5-bromo-1H-indol-3-yl)-N-phenylmethoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O/c17-14-6-7-16-15(8-14)13(9-18-16)10-19-20-11-12-4-2-1-3-5-12/h1-10,18H,11H2/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJSPXCZTQLCDJ-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON=CC2=CNC3=C2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO/N=C/C2=CNC3=C2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2989545.png)

![7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2989554.png)

![N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide](/img/structure/B2989555.png)

![(Z)-2-(4-((2-(3-chlorophenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenoxy)acetamide](/img/structure/B2989557.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2989558.png)

![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2989559.png)

![2-[3-(Dimethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid](/img/structure/B2989560.png)